(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid
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Overview
Description
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an alkene with a carbene or carbenoid intermediate, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable cyclopropanation techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the efficiency and safety of the process, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, potentially leading to unique biological activities. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,9’-fluorene]-2-carboxamide: Similar spirocyclic structure but with different functional groups.
Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxamide: Contains amide groups instead of carboxylic acids.
Uniqueness
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
CAS No. |
36336-94-4 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(1S,2S)-spiro[cyclopropane-3,9'-fluorene]-1,2-dicarboxylic acid |
InChI |
InChI=1S/C17H12O4/c18-15(19)13-14(16(20)21)17(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8,13-14H,(H,18,19)(H,20,21)/t13-,14-/m1/s1 |
InChI Key |
XHYGIRLYQKINHW-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@H]([C@@H]4C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4C(=O)O)C(=O)O |
Origin of Product |
United States |
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